molecular formula C29H35N5O4S2 B2918738 ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393804-08-5

ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2918738
CAS No.: 393804-08-5
M. Wt: 581.75
InChI Key: DUXHMIMIZFWWGT-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a fused cyclopenta[b]thiophene core, a 1,2,4-triazole ring substituted with a cyclohexyl group and a 3-methylbenzamido methyl moiety, and an ethyl carboxylate functional group.

Properties

IUPAC Name

ethyl 2-[[2-[[4-cyclohexyl-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O4S2/c1-3-38-28(37)25-21-13-8-14-22(21)40-27(25)31-24(35)17-39-29-33-32-23(34(29)20-11-5-4-6-12-20)16-30-26(36)19-10-7-9-18(2)15-19/h7,9-10,15,20H,3-6,8,11-14,16-17H2,1-2H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXHMIMIZFWWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4CCCCC4)CNC(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler triazole derivatives and incorporating various functional groups through reactions such as acylation and thiolation. The detailed synthetic pathway includes:

  • Formation of Triazole Derivative : The initial step involves creating the triazole structure which serves as a critical pharmacophore.
  • Thioether Formation : The introduction of a thioether linkage enhances the compound's interaction with biological targets.
  • Acetamido Group Addition : This modification is crucial for improving solubility and bioavailability.
  • Cyclopentathiophene Integration : The cyclopenta[b]thiophene moiety is added to confer unique structural properties that may influence biological activity.

Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. Results showed moderate to potent cytotoxic effects, suggesting a promising avenue for cancer therapy development .

The proposed mechanism of action for this compound involves:

  • Inhibition of Tumor Growth : By interfering with cellular proliferation pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

The specific interactions at the molecular level are still under investigation but are believed to involve key signaling pathways associated with cancer progression.

Case Studies

A notable case study involved the evaluation of similar triazole-based compounds in a preclinical model of breast cancer. The study reported that these compounds not only inhibited tumor growth but also reduced metastatic spread by modulating the immune response .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Key features influencing its potency include:

  • Cyclohexyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Triazole Ring : Known for its role in various biological activities including antifungal and anticancer effects.

Comparison with Similar Compounds

Structural Analog: Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Core Structure : Shares the cyclopenta[b]thiophene backbone and ethyl carboxylate group.
Key Differences :

  • Substituent : The target compound has a 1,2,4-triazole-thioacetamido group, while the analog features a phenylthioureido group.

Table 1: Structural and Functional Comparison

Feature Target Compound Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Core Structure Cyclopenta[b]thiophene Cyclopenta[b]thiophene
Key Substituent 1,2,4-Triazole-thioacetamido with cyclohexyl and 3-methylbenzamido Phenylthioureido
Hydrogen-Bonding Capacity High (triazole N-atoms, amide groups) Moderate (thiourea S and N)
Aromatic Interactions Moderate (benzamido and thiophene) High (phenyl group)
Synthetic Complexity Likely high (multi-step functionalization) Moderate (single-step thiourea coupling)

Structural Analog: Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate

Core Structure : Benzo[b]thiophene (fused benzene and thiophene) vs. cyclopenta[b]thiophene.
Key Differences :

  • Ring System: The benzo[b]thiophene in the analog is fully aromatic, whereas the cyclopenta[b]thiophene in the target has a non-aromatic cyclopentane ring.
  • Functionalization : The analog contains hydroxyl and oxo groups, making it more polar but less structurally rigid than the target compound.

Implications :

  • The aromatic benzo[b]thiophene may confer higher thermal stability but lower conformational flexibility compared to the target compound.
  • The oxo and hydroxyl groups in the analog increase solubility in polar solvents, whereas the target’s cyclohexyl and benzamido groups enhance lipophilicity.

Polycyclic Aromatic Hydrocarbons (PAHs)

Examples : 4H-Cyclopenta[def]phenanthrene, chrysene derivatives.
Comparison :

  • Aromaticity: PAHs are fully aromatic, while the target compound’s cyclopenta[b]thiophene is partially non-aromatic.

Table 2: Electronic and Solubility Properties

Compound Type Aromaticity Key Functional Groups Solubility Profile
Target Compound Partial Triazole, carboxylate, amide Moderate (balanced lipophilicity)
PAHs (e.g., chrysene) Full None Low (highly hydrophobic)

Research Findings and Implications

  • Triazole vs. Thiourea : The 1,2,4-triazole group in the target compound likely enhances metabolic stability compared to thiourea derivatives, which are prone to oxidation .
  • Core Flexibility : The cyclopenta[b]thiophene core may allow better target binding in enzymes or receptors due to its semi-rigid structure, contrasting with the rigid benzo[b]thiophene .

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